

# Application Note: Comprehensive Characterization of 3-Methoxy-5-nitro-1H-indazole

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## Compound of Interest

Compound Name: 3-Methoxy-5-nitro-1H-indazole

CAS No.: 1118574-49-4

Cat. No.: B1459313

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## Executive Summary

**3-Methoxy-5-nitro-1H-indazole** (3M5NI) represents a distinct class of "push-pull" indazoles, featuring an electron-donating methoxy group at C3 and a strong electron-withdrawing nitro group at C5. This electronic contrast creates unique solvatochromic properties and tautomeric sensitivities that challenge standard analytical workflows. This guide provides a validated protocol for the unambiguous characterization of 3M5NI, addressing the critical challenges of tautomeric equilibrium (1H- vs. 2H-), regiochemical assignment (O- vs. N-alkylation), and purity assessment.

## Chemical Context & Safety

Molecule: **3-Methoxy-5-nitro-1H-indazole** Formula: C

H

N

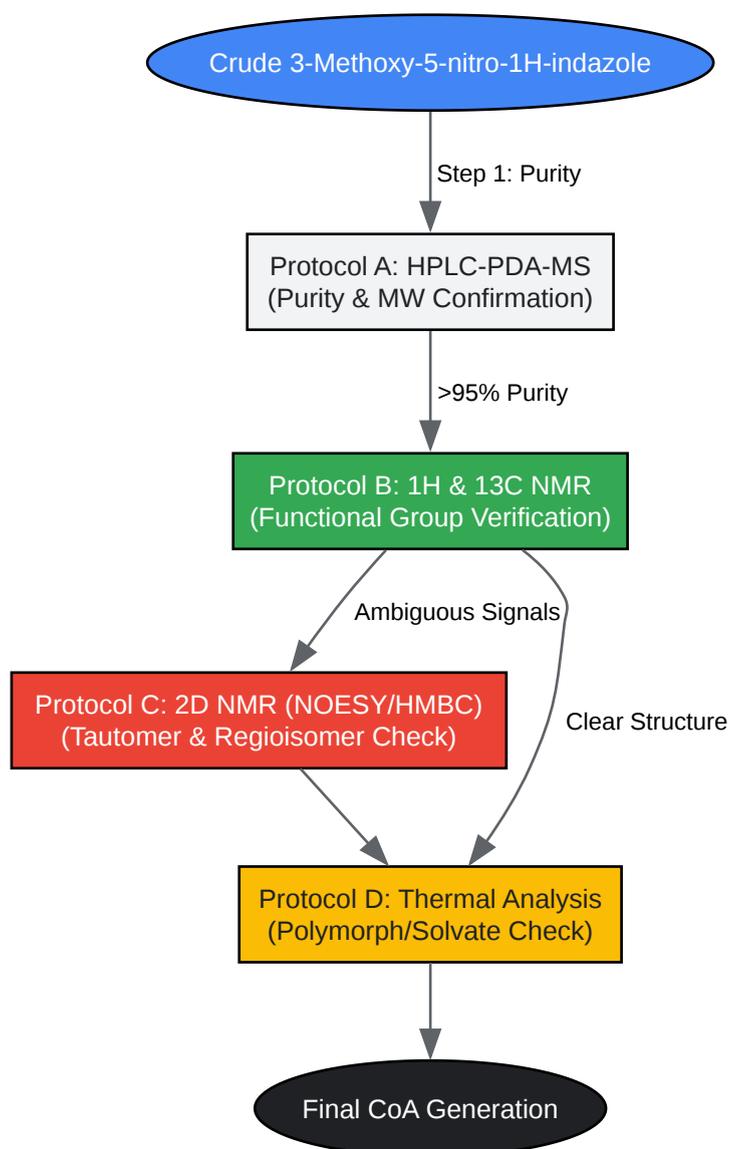
O

MW: 193.16 g/mol Core Properties:

- **Acidity:** The 5-nitro group significantly increases the acidity of the N-H proton compared to unsubstituted indazole (pKa ~13.8). Expect pKa < 12.
- **Tautomerism:** While 3-alkoxyindazoles generally favor the 1H-tautomer in the solid state, solution-phase equilibrium is solvent-dependent.
- **Safety:** Nitro-indazoles are energetic precursors. While 3M5NI is stable under ambient conditions, it should be treated as a potential sensitizer and handled away from strong reducing agents or open flames.

## Analytical Workflow

The following diagram outlines the logical flow for complete characterization, prioritizing the differentiation of regioisomers (e.g., N-methylated byproducts) from the desired O-methylated product.



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Figure 1: Decision-tree workflow for the structural validation of 3M5NI.

## Protocol A: HPLC-PDA-MS Purity Profiling

Objective: Quantify purity and confirm molecular weight, separating the target from common impurities like 5-nitro-1H-indazole (hydrolysis product) or N-methylated isomers.

Methodology: Due to the nitro group, the molecule is strongly UV-active. A C18 stationary phase with an acidic mobile phase is required to keep the indazole protonated (or neutral) and prevent peak tailing.

Parameter	Specification
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 $\mu$ m, 4.6 x 100 mm
Mobile Phase A	Water + 0.1% Formic Acid (v/v)
Mobile Phase B	Acetonitrile (MeCN) + 0.1% Formic Acid (v/v)
Flow Rate	1.0 mL/min
Gradient	0-2 min: 5% B (Isocratic) 2-15 min: 5% 95% B (Linear) 15-18 min: 95% B (Wash)
Detection	UV at 254 nm (General) and 315 nm (Nitro-specific max)
MS Mode	ESI Positive (M+H) and ESI Negative (M-H)

#### Expected Results:

- Retention Time (RT): 3M5NI is less polar than the 5-nitroindazole precursor due to the O-methylation capping the polar amide-like tautomer. Expect RT ~8-10 min.
- Mass Spectrum:
  - ESI(+): [M+H]  
= 194.1 Da.
  - ESI(-): [M-H]  
= 192.1 Da (Indazole N-H deprotonation).
  - Note: If the mass is 194 but RT is significantly different, suspect N-methylation (1-methyl-5-nitro-indazol-3-one isomer).

## Protocol B & C: NMR Structural Elucidation

Objective: Confirm the O-alkylation (vs N-alkylation) and determine the dominant tautomer.

Solvent Selection: Use DMSO-d

- Why? Chloroform (CDCl

) may not solubilize the nitro-indazole sufficiently and can induce line broadening due to rapid proton exchange. DMSO stabilizes the N-H proton, allowing observation of the H1 signal and coupling.

## 1H NMR (400 MHz, DMSO-d )

Proton	Shift (ppm)	Multiplicity	Assignment Logic
NH (H1)	13.0 - 13.5	Broad Singlet	Acidic proton on nitrogen. Disappears with D O shake.
H4	8.60 - 8.70	Doublet ( Hz)	Diagnostic: Peri-position to nitro group (deshielded). Meta coupling to H6.
H6	8.20 - 8.30	dd ( Hz)	Ortho to nitro; Ortho to H7.
H7	7.60 - 7.70	Doublet ( Hz)	Adjacent to N1.
O-CH	4.05 - 4.15	Singlet	Key Identifier: O-Me is typically downfield (>4.0 ppm) compared to N-Me (~3.5-3.8 ppm).

## Critical Differentiation: O-Me vs N-Me

The synthesis of 3-methoxyindazoles often competes with N-alkylation of indazolones.

- Protocol: Run a  $^1\text{H}$ - $^{13}\text{C}$  HMBC experiment.
- Analysis:
  - 3-Methoxy (Target): The methoxy protons ( $\delta$  4.1) will show a correlation to C3 ( $\delta$  ~155-160 ppm). C3 is a quaternary carbon.
  - N-Methyl Isomer: The methyl protons ( $\delta$  ~3.6) will correlate to either C1 or C2 (adjacent carbonyl-like carbon in the indazolone form), which appear at different shifts.
  - NOESY: In the correct 3-methoxy structure, the -OCH<sub>3</sub> group is spatially distant from the ring protons (H4), whereas an N2-methyl might show NOE to H3/H4 if the geometry allows, but primarily, the chemical shift is the robust indicator.

## Protocol D: Vibrational Spectroscopy (IR)

Objective: Rapid solid-state identification.

- Technique: ATR-FTIR (Diamond crystal).<sup>[1]</sup>
- Diagnostic Bands:
  - (N-H): 3100–3200 cm<sup>-1</sup>  
(Broad, H-bonded).
  - (C-H) Methoxy: 2850–2950 cm<sup>-1</sup>

- (NO): Two strong bands at 1530 cm (asymmetric) and 1350 cm (symmetric).
- Absence of Carbonyl: A strong band at 1650-1700 cm would indicate the indazolone (keto) tautomer or impurity. The target molecule (enol ether) lacks a C=O stretch.

## Advanced Insight: Tautomeric Equilibrium

Indazoles exist in dynamic equilibrium between 1H and 2H forms.

For 3-methoxy-5-nitroindazole, the 1H-form is thermodynamically favored in polar aprotic solvents (DMSO) due to the stabilization of the dipole. However, the 5-nitro group withdraws electron density, making the N1 proton more acidic and potentially increasing the rate of exchange.

- Observation: If the NH signal is invisible in NMR, the sample may be wet (fast exchange with water) or the solution is basic. Add a trace of acid (TFA) to slow exchange and reveal the peak.

Figure 2: Tautomeric equilibrium. The 1H form is dominant for 3-alkoxyindazoles.

## References

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- Nitro-Indazole Synthesis & Analysis: BenchChem. "Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis." (Analogous chemistry). [Link](#)
- HPLC Methods for Nitro-Indazoles: SIELC Technologies. "Separation of 5-Nitroindazole on Newcrom R1 HPLC column." [Link](#)

- Spectral Data Verification: National Institutes of Health (NIH). "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives." J. Org. Chem.2022.[1] [Link](#)
- General Indazole Characterization: Sigma-Aldrich. "5-Nitro-1H-indazole Product Specification." [Link](#)

Disclaimer: This protocol is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling nitro-aromatic compounds.

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